Cas no 1782051-01-7 (3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a carboxylic acid functional group at the 7-position. This structure offers versatility as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The carboxylic acid group provides a handle for derivatization, enabling the formation of amides, esters, or other derivatives. Its rigid fused-ring system may contribute to binding affinity in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its potential sensitivity.
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid structure
1782051-01-7 structure
Product name:3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
CAS No:1782051-01-7
MF:C8H9BrN2O2
Molecular Weight:245.073261022568
CID:4613743

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
    • インチ: 1S/C8H9BrN2O2/c9-8-10-4-6-3-5(7(12)13)1-2-11(6)8/h4-5H,1-3H2,(H,12,13)
    • InChIKey: JRADPOJQANPXFM-UHFFFAOYSA-N
    • SMILES: C12=CN=C(Br)N1CCC(C(O)=O)C2

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6478332-2.5g
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95.0%
2.5g
$2940.0 2025-03-15
Enamine
EN300-6478332-0.25g
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95.0%
0.25g
$743.0 2025-03-15
Aaron
AR01EM14-250mg
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
250mg
$1047.00 2025-02-10
Aaron
AR01EM14-500mg
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
500mg
$1634.00 2025-02-10
A2B Chem LLC
AX60252-500mg
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
500mg
$1267.00 2024-04-20
A2B Chem LLC
AX60252-10g
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
10g
$6825.00 2024-04-20
A2B Chem LLC
AX60252-1g
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
1g
$1614.00 2024-04-20
1PlusChem
1P01ELSS-50mg
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
50mg
$491.00 2024-06-18
1PlusChem
1P01ELSS-250mg
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95%
250mg
$981.00 2024-06-18
Enamine
EN300-6478332-0.5g
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
1782051-01-7 95.0%
0.5g
$1170.0 2025-03-15

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid 関連文献

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 1782051-01-7)

The compound 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 1782051-01-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core and carboxylic acid functionality, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel kinase inhibitors, antimicrobial agents, and modulators of protein-protein interactions, highlighting its importance in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid as a key building block for the synthesis of selective inhibitors targeting the PI3K/AKT/mTOR signaling pathway. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. Molecular docking studies revealed that the bromine atom at the 3-position and the carboxylic acid group at the 7-position played critical roles in binding to the ATP-binding pocket of the kinase, providing valuable insights for structure-activity relationship (SAR) optimization.

In addition to its applications in oncology, recent research has also explored the antimicrobial potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum ��-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in folate metabolism.

Furthermore, advancements in synthetic methodologies have facilitated the efficient production of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives. A recent publication in Organic Process Research & Development (2024) described a scalable, one-pot synthesis route that significantly improved yield and purity while reducing environmental impact through the use of green solvents and catalysts. This development is expected to accelerate the compound's adoption in large-scale pharmaceutical manufacturing.

Looking ahead, researchers are exploring the potential of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid in targeted drug delivery systems. Preliminary studies suggest that its carboxylic acid group can be readily conjugated to nanoparticles and antibody-drug conjugates (ADCs), opening new possibilities for precision medicine applications. As the understanding of this compound's pharmacological properties continues to expand, it is poised to play an increasingly important role in the development of next-generation therapeutics for various diseases.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm